molecular formula C18H30O8 B3099053 Bis-methacrylate-PEG5 CAS No. 13497-24-0

Bis-methacrylate-PEG5

Cat. No.: B3099053
CAS No.: 13497-24-0
M. Wt: 374.4 g/mol
InChI Key: HQKURBRFOOUSNI-UHFFFAOYSA-N
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Description

Bis-methacrylate-PEG5 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in forming PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Bis-methacrylate-PEG5, also known as Pentaethylene Glycol Dimethacrylate, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (via PROTACs) can selectively degrade specific proteins . The downstream effects of this action depend on the function of the target protein and can vary widely.

Pharmacokinetics

The polyethylene glycol (peg) component of the molecule is known to reduce renal clearance and, for some products, results in a more sustained absorption after subcutaneous administration as well as restricted distribution . These pharmacokinetic changes may result in more constant and sustained plasma concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the presence of other proteins, the pH of the environment, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-methacrylate-PEG5 is synthesized through a series of chemical reactions involving the methacrylation of PEG. The process typically involves the reaction of PEG with methacrylic anhydride or methacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified through techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis-methacrylate-PEG5 primarily undergoes addition polymerization reactions due to the presence of methacrylate groups. These reactions involve the formation of polymers through the addition of monomer units without the loss of any small molecules .

Common Reagents and Conditions

    Reagents: Common reagents used in the reactions of this compound include radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound are cross-linked polymers, which can be used in various applications, including drug delivery systems and hydrogels .

Scientific Research Applications

Bis-methacrylate-PEG5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance is crucial for the efficient degradation of target proteins and the overall effectiveness of PROTAC-based therapies .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKURBRFOOUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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